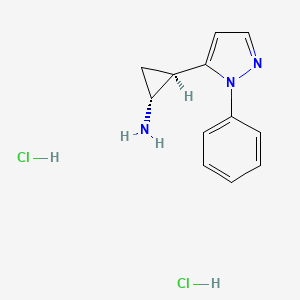

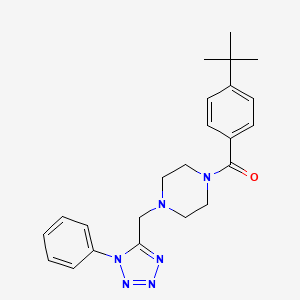

![molecular formula C17H9F5N2OS B3006594 N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-63-2](/img/structure/B3006594.png)

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide and related compounds involves various strategies to incorporate the desired functional groups and achieve the target molecular architecture. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share a similar structural motif, was achieved through an in vitro mycelia growth inhibition assay, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involved characterizing the target compounds by spectral data and elemental analysis, suggesting a comprehensive approach to confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated by condensation reactions followed by saponification, which could provide insights into the molecular structure of the target compound . Additionally, the structure of novel thiazole-5-carboxamide derivatives was fully characterized, which is relevant to the thiazole moiety present in the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a basis for understanding the reactivity of the target compound. For instance, the synthesis of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides involved reactions of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with 2-methyl-4-trifluoromethylthiazol-5-carboxychloride, indicating the potential reactivity of the thiazole ring in the target compound . Moreover, the synthesis of a novel inhibitor of the canonical NF-κB cascade involved scaffold hopping, which could be a strategy for modifying the target compound to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the fungicidal activity of novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides was evaluated, and the compounds with electron-withdrawing groups exhibited higher activity, suggesting that the presence of fluorine atoms in the target compound may enhance its biological activity . Additionally, the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized and metabolized to yield plasma concentrations of the active antiinflammatory agent, indicating the potential for the target compound to be used as a prodrug .

Applications De Recherche Scientifique

Anticancer Activity

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide and its derivatives have shown promising results in anticancer research. A study by Cai et al. (2016) demonstrated that thiazole-5-carboxamide derivatives, structurally similar to the compound , exhibited significant anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Similarly, Ravinaik et al. (2021) synthesized and evaluated a series of thiazolyl benzamides for their anticancer properties, finding several compounds with higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antipathogenic Activity

The compound and its derivatives have also been explored for their antimicrobial and antipathogenic properties. A study by Limban et al. (2011) found that certain acylthioureas with structural similarities to N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Inhibition of Gene Expression and Enzyme Activity

The compound's derivatives have been investigated for their ability to inhibit gene expression and enzyme activity. Palanki et al. (2000) examined derivatives of this compound for their inhibition of NF-kappaB and AP-1 gene expression. These compounds were shown to have cell-based activity and potential oral bioavailability (Palanki et al., 2000).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of related compounds have been a significant area of study. Zhong et al. (2010) synthesized diflunisal carboxamides, structurally related to our compound of interest, and analyzed their crystal structures, showing how packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-11-4-5-13(12(19)7-11)23-15(25)14-8-26-16(24-14)9-2-1-3-10(6-9)17(20,21)22/h1-8H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOIHJZDAYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

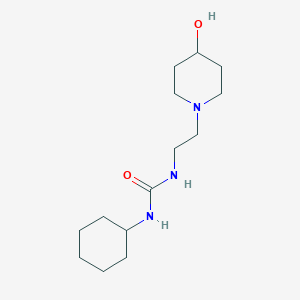

![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

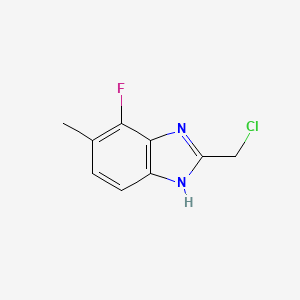

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)

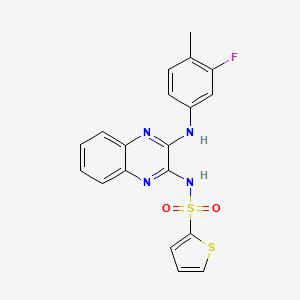

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)